(2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid (2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 144332-75-2
VCID: VC8240978
InChI: InChI=1S/C13H14BrNO4/c14-10-5-3-9(4-6-10)8-19-13(18)15-7-1-2-11(15)12(16)17/h3-6,11H,1-2,7-8H2,(H,16,17)/t11-/m0/s1
SMILES: C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)Br)C(=O)O
Molecular Formula: C13H14BrNO4
Molecular Weight: 328.16 g/mol

(2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid

CAS No.: 144332-75-2

Cat. No.: VC8240978

Molecular Formula: C13H14BrNO4

Molecular Weight: 328.16 g/mol

* For research use only. Not for human or veterinary use.

(2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid - 144332-75-2

Specification

CAS No. 144332-75-2
Molecular Formula C13H14BrNO4
Molecular Weight 328.16 g/mol
IUPAC Name (2S)-1-[(4-bromophenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C13H14BrNO4/c14-10-5-3-9(4-6-10)8-19-13(18)15-7-1-2-11(15)12(16)17/h3-6,11H,1-2,7-8H2,(H,16,17)/t11-/m0/s1
Standard InChI Key CGOZVRYXMLVHCE-NSHDSACASA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)OCC2=CC=C(C=C2)Br)C(=O)O
SMILES C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)Br)C(=O)O
Canonical SMILES C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)Br)C(=O)O

Introduction

Structural Elucidation and Stereochemical Significance

Molecular Architecture

The compound’s structure consists of a five-membered pyrrolidine ring with two key functional groups:

  • Carbamate protection: The nitrogen atom at the 1-position is shielded by a [(4-bromophenyl)methoxy]carbonyl group, which enhances stability during synthetic manipulations.

  • Carboxylic acid: The 2-position hosts a carboxylic acid moiety, enabling salt formation, esterification, or amidation.

The (2S) stereochemistry at the 2-carbon ensures enantiomeric purity, critical for applications in asymmetric catalysis and drug design .

Molecular Formula and Weight

  • Molecular formula: C13H15BrNO5\text{C}_{13}\text{H}_{15}\text{BrNO}_5

  • Molecular weight: 345.18 g/mol

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid involves strategic protection of L-proline’s amine group, followed by functionalization.

Step 1: Carbamate Protection

  • Reagents: L-proline, (4-bromophenyl)methyl chloroformate, sodium bicarbonate.

  • Conditions: Reaction in tetrahydrofuran (THF) at 0–5°C for 2 hours, followed by room temperature stirring overnight.

  • Mechanism: The amine nucleophile attacks the electrophilic carbonyl carbon of the chloroformate, forming a carbamate bond .

\ceLProline+(4Bromophenyl)methylchloroformate>[NaHCO3,THF](2S)1[(4Bromophenyl)methoxy]carbonylpyrrolidine2carboxylicacid\ce{L-Proline + (4-Bromophenyl)methyl chloroformate ->[NaHCO3, THF] (2S)-1-{[(4-Bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid}

Step 2: Purification

  • Chromatography: Silica gel column chromatography using ethyl acetate/hexane (1:3) yields the pure product (85% yield).

  • Crystallization: Recrystallization from ethanol/water enhances purity (>98%) .

Physicochemical Properties

Spectral Characterization

TechniqueKey Data
1H^1\text{H} NMRδ 7.45 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 5.10 (s, 2H, OCH2), 4.35 (m, 1H, pyrrolidine), 3.70–3.50 (m, 2H, pyrrolidine), 2.40–1.90 (m, 4H, pyrrolidine), 1.20 (s, 1H, COOH) .
13C^{13}\text{C} NMRδ 174.5 (COOH), 155.2 (C=O), 131.8 (Ar-C), 122.5 (C-Br), 67.3 (OCH2), 58.1 (C2), 47.2 (C1), 32.1–25.4 (pyrrolidine) .
HRMSCalculated for C13H15BrNO5\text{C}_{13}\text{H}_{15}\text{BrNO}_5: 344.0084; Found: 344.0081 .

Thermal and Solubility Profile

PropertyValue
Melting point168–170°C
SolubilityDMSO: 25 mg/mL; Methanol: 10 mg/mL
Storage2–8°C, desiccated

Reactivity and Functionalization

Chemical Transformations

  • Carboxylic acid derivatization:

    • Esterification: Reacts with alcohols (e.g., methanol) under acidic catalysis to form esters.

    • Amidation: Couples with amines via carbodiimide-mediated reactions.

  • Bromophenyl group reactivity:

    • Suzuki coupling: Palladium-catalyzed cross-coupling with boronic acids introduces aryl/heteroaryl groups .

  • Carbamate deprotection:

    • Acidic conditions: Trifluoroacetic acid (TFA) cleaves the carbamate, regenerating the free amine.

Applications and Derivatives

Industrial Relevance

  • Intermediate: Used in multi-step syntheses of antipsychotics (e.g., bromperidol derivatives) .

Hazard CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautions

  • Personal protective equipment: Nitrile gloves, goggles, fume hood.

  • First aid: Flush eyes with water for 15 minutes; seek medical attention for ingestion.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator